Cas no 127983-95-3 (Benzo[h]quinoline,2-(2-phenylethenyl)-, ion(1-))
127983-95-3 structure
Product Name:Benzo[h]quinoline,2-(2-phenylethenyl)-, ion(1-)
CAS No:127983-95-3
MF:C21H14N
MW:280.342565059662
CID:187611
PubChem ID:5486864
Update Time:2025-04-19
Benzo[h]quinoline,2-(2-phenylethenyl)-, ion(1-) Chemical and Physical Properties
Names and Identifiers
-
- Benzo[h]quinoline,2-(2-phenylethenyl)-, ion(1-)
- 2-(2-phenylethenyl)benzo[h]quinoline
- proxyl-oxazolopyridocarbazole
- (E)-1-benzo[h]quinolin-2-yl-2-phenylethenide
- 2,2,5,5-Tetramethylpyrrolidine-N-oxide-oxazolopyridocarbazole
- Benzo(h)quinoline, 2-(2-phenylethenyl)-, ion(1-)
- P-OPC
- Proxyl-opc
- 127983-95-3
- DTXSID60155762
-
- Inchi: 1S/C21H14N/c1-2-6-16(7-3-1)10-14-19-15-13-18-12-11-17-8-4-5-9-20(17)21(18)22-19/h1-13,15H/q-1
- InChI Key: MXQUSPRSLDRPMD-UHFFFAOYSA-N
- SMILES: N1C(/[C-]=C/C2C=CC=CC=2)=CC=C2C=CC3C=CC=CC=3C=12
Computed Properties
- Exact Mass: 280.11272
- Monoisotopic Mass: 280.112624
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 2
- Complexity: 381
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: -1
- Tautomer Count: nothing
- XLogP3: 5.7
- Topological Polar Surface Area: 12.9
Experimental Properties
- Density: g/cm3
- Boiling Point: 476.4°Cat760mmHg
- Flash Point: 210.5°C
- PSA: 12.89
Benzo[h]quinoline,2-(2-phenylethenyl)-, ion(1-) Related Literature
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2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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